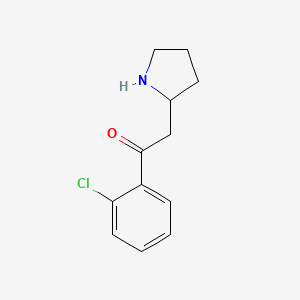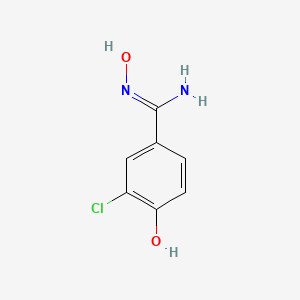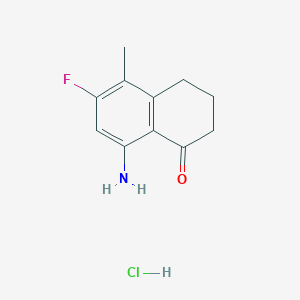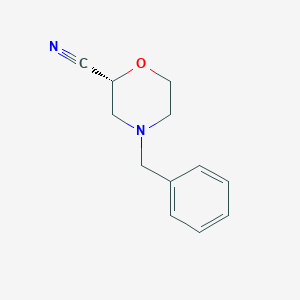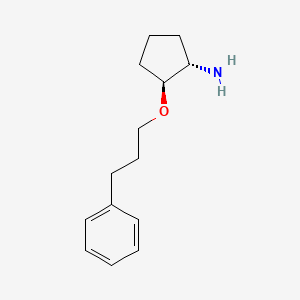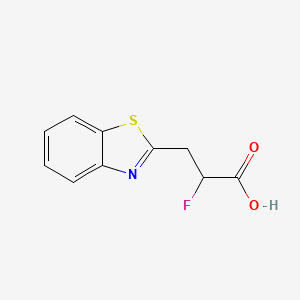amine](/img/structure/B13332329.png)
[(4-Chlorophenyl)methyl](4-methylpentan-2-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorobenzyl)-4-methylpentan-2-amine is an organic compound that belongs to the class of amines It features a 4-chlorobenzyl group attached to a 4-methylpentan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-4-methylpentan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-(4-Chlorobenzyl)-4-methylpentan-2-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
N-(4-Chlorobenzyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are amine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in azides, thiols, or other substituted compounds.
科学研究应用
N-(4-Chlorobenzyl)-4-methylpentan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-(4-Chlorobenzyl)-4-methylpentan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-Chlorobenzyl)-1h-1,2,3,4-Tetraazol-5-Amine
Uniqueness
N-(4-Chlorobenzyl)-4-methylpentan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C13H20ClN |
|---|---|
分子量 |
225.76 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-4-methylpentan-2-amine |
InChI |
InChI=1S/C13H20ClN/c1-10(2)8-11(3)15-9-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 |
InChI 键 |
DJRYVNJTWJHNDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)NCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
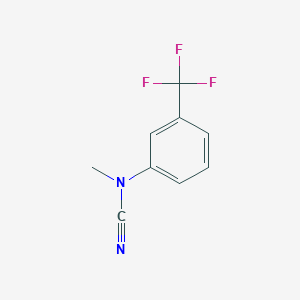
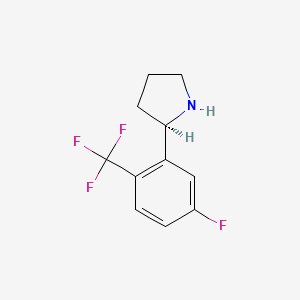
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)


